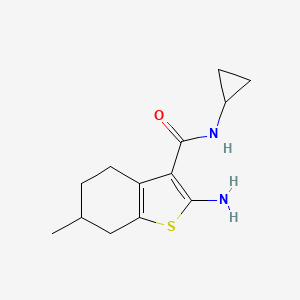

2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur atoms. The compound is registered under Chemical Abstracts Service number 590360-08-0, providing unambiguous identification within chemical databases and literature. The systematic name reflects the benzothiophene core structure, which consists of a benzene ring fused to a thiophene ring, with the additional specification of partial saturation in positions 4, 5, 6, and 7.

The molecular formula C₁₃H₁₈N₂OS indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This composition establishes the compound within the organosulfur heterocyclic category, specifically as a substituted benzothiophene derivative. The structural designation follows systematic naming protocols that prioritize the heterocyclic core and sequentially identify substituent positions and functional groups.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 590360-08-0 |

| Molecular Formula | C₁₃H₁₈N₂OS |

| Molecular Weight | 250.36 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Standard International Chemical Identifier Key | NVRAAFPOYFVRQW-UHFFFAOYSA-N |

The canonical Simplified Molecular Input Line Entry System representation CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N provides a linear encoding of the molecular structure. This notation systematically describes the connectivity pattern, beginning with the methyl-substituted cyclohexene ring and proceeding through the thiophene ring system to the terminal cyclopropyl group. The Standard International Chemical Identifier format InChI=1S/C13H18N2OS/c1-7-2-5-9-10(6-7)17-12(14)11(9)13(16)15-8-3-4-8/h7-8H,2-6,14H2,1H3,(H,15,16) encodes three-dimensional structural information including stereochemistry and tautomeric forms.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound require high-resolution X-ray diffraction techniques to elucidate precise atomic positions and intermolecular interactions. The compound's molecular architecture presents several conformationally flexible regions, particularly the partially saturated cyclohexene ring and the cyclopropyl-carboxamide substituent. These structural features contribute to conformational complexity that influences both solid-state packing arrangements and solution-phase behavior.

The tetrahydrobenzothiophene core system exhibits characteristic geometric parameters consistent with related benzothiophene derivatives. The sulfur atom within the thiophene ring system adopts typical bond angles and distances observed in five-membered heterocyclic compounds. The partially saturated six-membered ring adopts envelope or half-chair conformations depending on environmental factors and crystal packing forces. The methyl substituent at position 6 introduces additional steric considerations that influence overall molecular geometry.

Three-dimensional conformational analysis reveals that the amino group at position 2 and the carboxamide group at position 3 can participate in intramolecular hydrogen bonding interactions. These internal hydrogen bonds contribute to conformational stability and may influence the compound's physical properties and biological activity. The cyclopropyl ring attached to the carboxamide nitrogen maintains rigid geometry due to the constrained three-membered ring system, providing a defined spatial orientation for this portion of the molecule.

Computational molecular modeling studies complement experimental crystallographic data by providing insights into preferred conformations and energetic barriers to rotation around single bonds. Density functional theory calculations can predict optimal geometric parameters and electronic properties, while molecular dynamics simulations reveal conformational flexibility and intermolecular interaction patterns in various environments.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of hydrogen and carbon nuclear environments. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that confirm the proposed molecular structure and substitution pattern. The methyl group at position 6 typically appears as a doublet in the aliphatic region, reflecting coupling with the adjacent methine proton.

The cyclopropyl ring system produces distinctive Nuclear Magnetic Resonance signatures characterized by upfield chemical shifts due to the strained ring geometry and unique electronic environment. Cyclopropyl methylene protons generally appear as complex multipiples in the 0.6-1.2 parts per million region, while the methine proton exhibits characteristic coupling patterns with adjacent methylene groups. These spectral features provide definitive evidence for the presence and structural integrity of the cyclopropyl substituent.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges

| Structural Element | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Methyl group (position 6) | 1.0-1.3 | Doublet |

| Cyclopropyl methylene | 0.6-1.2 | Complex multiplet |

| Cyclopropyl methine | 2.8-3.2 | Multiplet |

| Tetrahydro ring protons | 1.5-2.8 | Multiplets |

| Amino group | 4.5-6.5 | Broad signal |

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The carbonyl carbon of the carboxamide group typically resonates in the 170-180 parts per million region, while aromatic carbons appear between 120-140 parts per million. Aliphatic carbons of the tetrahydro ring system and substituents exhibit characteristic chemical shifts that confirm structural assignments and substitution patterns.

Infrared Spectroscopic Fingerprinting

Infrared spectroscopy provides characteristic absorption bands that serve as molecular fingerprints for this compound. The carboxamide functional group produces two distinctive absorption bands corresponding to nitrogen-hydrogen stretching vibrations and carbon-oxygen stretching vibrations. Primary amide groups typically exhibit two nitrogen-hydrogen stretching bands around 3350 and 3180 wavenumbers, reflecting symmetric and antisymmetric stretching modes.

The carbon-oxygen stretching vibration of the carboxamide group appears as a strong absorption band in the 1650-1680 wavenumber region. This carbonyl stretch provides definitive evidence for the presence of the amide functional group and can distinguish between primary, secondary, and tertiary amides based on frequency and intensity patterns. The specific frequency within this range depends on electronic effects from adjacent substituents and hydrogen bonding interactions.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Primary amine nitrogen-hydrogen stretch | 3300-3500 | Medium-Strong | Symmetric and antisymmetric stretching |

| Carboxamide nitrogen-hydrogen stretch | 3180-3350 | Medium | Secondary amide nitrogen-hydrogen stretch |

| Carboxamide carbon-oxygen stretch | 1650-1680 | Strong | Amide I band |

| Carbon-nitrogen stretch | 1260-1400 | Medium | Amide III region |

| Cyclopropyl carbon-hydrogen stretch | 3000-3100 | Medium | Strained ring carbon-hydrogen stretch |

Aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with specific patterns reflecting the methyl, methylene, and methine groups present in the molecular structure. The cyclopropyl ring system may exhibit characteristic carbon-hydrogen stretching frequencies slightly higher than typical alkyl groups due to increased s-character in the carbon-hydrogen bonds resulting from ring strain.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through analysis of fragmentation patterns and ionization behavior. The molecular ion peak for this compound appears at mass-to-charge ratio 250, corresponding to the calculated molecular weight. Positive ion mode typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 251, while negative ion mode may generate deprotonated species [M-H]⁻ at mass-to-charge ratio 249.

Collision-induced dissociation experiments reveal characteristic fragmentation pathways that provide structural confirmation and distinguish isomeric compounds. Common fragmentation patterns include loss of the cyclopropyl group (mass loss 41), elimination of the carboxamide side chain, and ring-opening reactions of the tetrahydrobenzothiophene core system. These fragmentation processes generate diagnostic product ions that confirm structural assignments and substitution patterns.

Table 4: Major Mass Spectrometric Fragment Ions

| Fragment Ion (m/z) | Neutral Loss | Structural Assignment |

|---|---|---|

| 251 | - | [M+H]⁺ molecular ion |

| 210 | 41 | Loss of cyclopropyl group |

| 194 | 57 | Loss of carboxamide group |

| 167 | 84 | Loss of cyclopropylcarboxamide |

| 139 | 112 | Tetrahydrobenzothiophene core |

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation through precise mass measurements. Time-of-flight and Fourier transform ion cyclotron resonance instruments provide mass accuracy sufficient to distinguish between isobaric compounds and confirm molecular formulas. Tandem mass spectrometry experiments with multiple stages of fragmentation (MSn) generate detailed structural information and support comprehensive characterization of complex molecular architectures.

Properties

IUPAC Name |

2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-7-2-5-9-10(6-7)17-12(14)11(9)13(16)15-8-3-4-8/h7-8H,2-6,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRAAFPOYFVRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134778 | |

| Record name | 2-Amino-N-cyclopropyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590360-08-0 | |

| Record name | 2-Amino-N-cyclopropyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590360-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclopropyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

Mechanistic Insights:

- Knoevenagel Condensation: 4-Methylcyclohexanone reacts with 2-cyanoacetamide to form an α,β-unsaturated nitrile.

- Cyclization: Sulfur participates in nucleophilic attack, forming the thiophene ring.

- Amination: The cyano group is hydrolyzed to an amide, yielding 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

One-Pot Cyclocondensation and Cyclopropanation

A streamlined approach combines Gewald reaction intermediates with cyclopropane functionalization:

Procedure:

- Gewald Reaction: As described in Section 1.

- In Situ Cyclopropanation:

- Amide Formation: Direct coupling with cyclopropylamine using HATU.

Nickel-Catalyzed Cross-Coupling for Cyclopropylamine Synthesis

Recent advances in Ni-catalyzed cross-coupling enable efficient cyclopropylamine synthesis:

Protocol:

- Electrophile: Benzothiophene-derived NHP ester

- Coupling Partner: Cyclopropylamine

- Catalyst: NiCl₂·dme (4 mol%)

- Ligand: 4- tert-Butyl-2-(2-pyridyl)oxazoline

- Reductant: Mn⁰

- Yield: 89%.

Advantages:

Comparative Analysis of Methods

Optimization Strategies

Solvent and Base Effects

Temperature Control

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its structural similarities to known anti-inflammatory agents warrant further investigation into its mechanisms of action and efficacy against inflammatory diseases .

- Anticancer Potential : Research indicates that derivatives of benzothiophene compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with cancer-related targets are under exploration .

2. Organic Synthesis

As a versatile building block in organic chemistry, this compound can be utilized to synthesize more complex molecules. Its unique structure allows for various chemical reactions such as:

- Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce different functional groups.

- Oxidation and Reduction : It can participate in redox reactions to form sulfoxides or other derivatives that may have enhanced biological activity .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on related benzothiophene compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involved the modulation of NF-kB signaling pathways, suggesting that this compound could similarly affect immune responses .

Case Study 2: Anticancer Activity Assessment

In vitro assays on derivatives of this compound showed promising results against various cancer cell lines (e.g., K562 and A549). The compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. Further studies are needed to elucidate the specific pathways involved in its anticancer effects .

Industrial Applications

Beyond its research applications, this compound holds potential for industrial uses:

- Material Science : Its unique chemical properties may lead to the development of new materials with specific functionalities.

- Pharmaceutical Development : As a lead compound in drug discovery programs targeting inflammatory diseases and cancers, it could pave the way for novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Key Observations:

- Cyclopropyl vs. NH₂/Other Groups: The cyclopropyl substituent on the carboxamide nitrogen reduces hydrogen-bonding capacity compared to the primary amine (NH₂) in analogs like the compound from . This may impact solubility and crystal packing .

- Ester vs. Amide: The ethyl ester analog exhibits a significantly lower melting point (112–114°C vs. 187–189°C for the NH₂ variant), reflecting weaker intermolecular forces in the solid state.

Crystallographic and Computational Studies

- Tools like SHELXL and ORTEP-3 are critical for resolving hydrogen-bonding networks and crystal structures. The cyclopropyl group likely induces distinct packing motifs compared to NH₂ or OEt analogs .

- Graph-set analysis (as per ) would reveal differences in hydrogen-bonding patterns, influencing solubility and stability.

Biological Activity

2-Amino-N-cyclopropyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 590360-08-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 250.36 g/mol. Its structure features a benzothiophene core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. While detailed pathways are still under investigation, preliminary studies suggest that it may influence key signaling pathways involved in cell proliferation and survival .

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and cervical cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiophene derivatives are noted for their antimicrobial properties. The compound has shown potential antifungal activity in preliminary studies, suggesting its utility in treating infections caused by resistant strains .

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Study on Anticancer Activity

A study focused on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene demonstrated promising results in inhibiting tumor growth in vitro. The derivatives showed a significant reduction in cell viability across multiple cancer types .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Azomethine Derivative A | Breast Cancer | 12.5 | Induces apoptosis |

| Azomethine Derivative B | Cervical Cancer | 15.3 | Cell cycle arrest at G2/M phase |

Antifungal Activity Assessment

In another study assessing the antifungal properties of thiophene derivatives, this compound exhibited effective inhibition against Candida species with an MIC value of 32 µg/mL .

Q & A

Q. Table 1: Example Synthetic Conditions for Analogous Compounds

| Reagent | Solvent | Purification Method | Product Characterization Techniques |

|---|---|---|---|

| Succinic anhydride | Dry CH₂Cl₂ | HPLC | IR, ¹H/¹³C NMR, LC-MS, HRMS |

| Maleic anhydride | Dry CH₂Cl₂ | Methanol recrystallization | ¹H/¹³C NMR, IR |

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Multi-modal characterization ensures structural fidelity and purity:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyclopropyl NH at δ ~6.5–7.0 ppm; tetrahydrobenzothiophene carbons at δ 20–50 ppm) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- Mass spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray crystallography : Resolves crystal packing and stereochemistry in derivatives (e.g., ethyl 2-amino-6-benzyl analogs) .

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?

Answer:

Structure-activity relationship (SAR) studies focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability, while bulky groups (e.g., benzyl) modulate receptor binding .

- Bioactivity assays : Derivatives are screened for enzyme inhibition (e.g., PDK1) or antibacterial activity, with IC₅₀ or MIC values correlated to substituent properties .

- Data interpretation : Use statistical tools (e.g., QSAR models) to link substituent parameters (Hammett σ, logP) to activity trends .

Q. Example SAR Finding :

- N-Cyclopropyl vs. N-Aryl : Cyclopropyl groups improve solubility without compromising target affinity compared to aromatic substituents .

Advanced: What computational approaches are used to study target interactions?

Answer:

Molecular docking and dynamics simulations predict binding modes:

- Ligand preparation : Optimize 3D structure using software (e.g., Avogadro) and assign partial charges .

- Receptor modeling : Use X-ray/PDB structures of target proteins (e.g., PDK1) for docking simulations .

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine models .

Q. Table 2: Key Docking Parameters from Recent Studies

| Software | Scoring Function | Ligand Flexibility | Receptor Flexibility | Reference |

|---|---|---|---|---|

| AutoDock Vina | Empirical | Rigid | Flexible side chains | |

| Schrödinger Glide | MM-GBSA | Flexible | Rigid |

Data Contradiction: How to address discrepancies in reported biological activities of derivatives?

Answer:

Potential resolutions include:

- Assay standardization : Control variables (e.g., cell lines, incubation time) to minimize protocol-driven variability .

- Structural verification : Re-examine compound purity and stereochemistry via NMR/X-ray to rule out synthetic artifacts .

- Meta-analysis : Compare substituent effects across studies (e.g., electron-donating groups may show conflicting activities in bacterial vs. enzymatic assays) .

Q. Example Case :

- Antibacterial vs. Enzyme Inhibition : A derivative may show high antibacterial activity but low PDK1 inhibition due to differing target binding pockets .

Advanced: What strategies optimize nanoparticle-based delivery systems for this compound?

Answer:

Nanoparticle (NP) functionalization enhances bioavailability:

- Synthesis : Co-precipitation or hydrothermal methods for Fe₃O₄ NPs, followed by surface modification with carboxylate or amine-terminated ligands .

- Conjugation : Covalent attachment via carbodiimide chemistry (e.g., EDC/NHS) to link the compound’s carboxamide group to NP surfaces .

- Characterization : TEM for size distribution, DLS for colloidal stability, and FTIR to confirm functionalization .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

Common assays include:

- Antibacterial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Enzyme inhibition : Spectrophotometric assays (e.g., PDK1 activity via NADH consumption) .

- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .

Advanced: How is regioselectivity achieved during functionalization of the tetrahydrobenzothiophene core?

Answer:

Regioselectivity is controlled by:

- Electronic effects : Electron-rich amino groups direct electrophilic substitution to the 3-position .

- Steric hindrance : Bulky substituents (e.g., cyclopropyl) block undesired reaction sites .

- Catalytic systems : Lewis acids (e.g., ZnCl₂) promote selective acylation/alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.